molecular formula C₂₆H₂₆F₃N₅O₃ B130905 N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide CAS No. 186390-48-7

N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide

Katalognummer B130905
CAS-Nummer: 186390-48-7
Molekulargewicht: 444.9 g/mol
InChI-Schlüssel: PFYHOXGTFSSYBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound contains a 1,2,4-triazole moiety, which is a type of heterocyclic compound. Compounds containing a triazole ring have been found to exhibit a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, triazole compounds are generally synthesized from various nitrogen sources. For example, a highly effective method for the production of 1,5-disubstituted-1,2,4-triazole was reported by Liu et al., where triazole was synthesized by aryl diazonium salts and isocyanide [3+2] cycloaddition method .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups including the 1,2,4-triazole ring, the 3,4-dihydro-1H-isoquinolin-6-yl group, and the 4-(trifluoromethyl)phenyl group. These groups could potentially form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Wissenschaftliche Forschungsanwendungen

Microsomal Triglyceride Transfer Protein (MTP) Inhibition

CP-346086 is a potent inhibitor of MTP activity in both human and rodent systems. MTP plays a crucial role in the assembly of apolipoprotein B (apoB)-containing lipoproteins, such as very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL). By inhibiting MTP, CP-346086 reduces the secretion of triglycerides and apoB, leading to decreased plasma cholesterol and triglyceride levels .

Lipid-Lowering Effects

In Experimental Animals:: In Humans::

Potential Use in Hyperlipidemia

Given its lipid-lowering effects, CP-346086 holds promise for managing hyperlipidemia, a condition characterized by elevated cholesterol and triglyceride levels. Further evaluation is warranted to explore its clinical applications .

Suppression of Neutral Lipid Droplets (nLDs)

CP-346086 has been investigated for its ability to suppress nLD formation. When used alongside other compounds, it effectively reduces the percentage of cells with nLDs, which may have implications for lipid-related disorders .

Other Potential Applications

While research is ongoing, CP-346086’s MTP inhibition and lipid-modulating properties suggest potential applications in cardiovascular disease, metabolic disorders, and lipid metabolism-related conditions .

Mechanism of Action

CP-346086 inhibits MTP, disrupting the assembly of apoB-containing lipoproteins. This inhibition leads to reduced lipid secretion and improved lipid profiles in both animals and humans .

Zukünftige Richtungen

Given the wide range of biological activities exhibited by triazole compounds, there is significant potential for future research into the development of new drugs based on these structures .

Eigenschaften

IUPAC Name

N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F3N5O/c27-26(28,29)20-8-5-17(6-9-20)22-3-1-2-4-23(22)25(35)32-21-10-7-19-14-34(12-11-18(19)13-21)15-24-30-16-31-33-24/h1-10,13,16H,11-12,14-15H2,(H,32,35)(H,30,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDIAFXQKOHFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=C(C=C4)C(F)(F)F)CC5=NC=NN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: How does CP-346086 interact with MTP and what are the downstream effects of this interaction?

A1: CP-346086 exhibits potent inhibitory activity against both human and rodent MTP with an IC50 of 2.0 nM []. By inhibiting MTP, CP-346086 disrupts the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, primarily very low-density lipoprotein (VLDL), from both the liver and intestines [, ]. This inhibition leads to a significant reduction in plasma triglycerides and cholesterol levels [, ].

Q2: What is the impact of CP-346086 on lipid metabolism in the liver and intestines?

A2: While CP-346086 effectively lowers plasma lipids, it can lead to increased triglyceride accumulation in the liver and, depending on the timing of administration, the intestines []. This accumulation occurs because the inhibition of MTP prevents the assembly and secretion of triglyceride-rich lipoproteins from these organs []. Notably, administering CP-346086 away from meals appears to mitigate intestinal triglyceride accumulation, suggesting a role of dietary fat intake in this process [].

Q3: Beyond its impact on lipid metabolism, does CP-346086 affect other biological processes?

A3: Research suggests that CP-346086 might indirectly influence the production of infectious hepatitis C virus (HCV) particles []. While CP-346086 doesn't directly target HCV, it can inhibit apoE secretion at higher concentrations []. Since apoE is essential for HCV assembly, this indirect effect can subsequently suppress HCV particle formation [].

Q4: What is the significance of the finding that apoE, but not apoB, is required for HCV assembly?

A4: This finding highlights a specific dependency of HCV on apoE for its life cycle. CP-346086's ability to indirectly influence HCV assembly through apoE modulation opens avenues for investigating its potential role in combination therapies targeting HCV infection [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.